Oct-1-EN-1-YL butanoate
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Overview
Description
Oct-1-en-1-yl butanoate, also known as 1-ethenylhexyl butanoate, is an ester compound with the molecular formula C12H22O2. It is a fatty acid ester that is commonly found in nature, particularly in the exocarp of certain fruits like Malus domestica (apple). This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-1-en-1-yl butanoate can be synthesized through the esterification reaction between oct-1-en-1-ol and butanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Oct-1-en-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and oct-1-en-1-ol.
Reduction: Oct-1-en-1-ol and butanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-1-en-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its role in plant metabolism and as a natural attractant for certain insects.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of oct-1-en-1-yl butanoate involves its interaction with specific molecular targets and pathways. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound can release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
- 1-Octen-3-yl butanoate
- Butanoic acid, 1-vinylhexyl ester
- 1-Octen-3-ol butyrate
- Butyric acid, 1-pentylallyl ester
- 1-Pentylallyl butyrate
- 1-Pentyl-2-propenyl butyrate
Uniqueness
Oct-1-en-1-yl butanoate is unique due to its specific structure, which imparts distinct aromatic properties. Its ability to undergo hydrolysis in biological systems makes it valuable in drug delivery applications. Additionally, its natural occurrence in fruits adds to its significance in the flavor and fragrance industry .
Properties
CAS No. |
62549-24-0 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
oct-1-enyl butanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
GAPMVCYGTYUJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=COC(=O)CCC |
Origin of Product |
United States |
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